5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives functionalized with a pyridinyl group and a Schiff base moiety. The core structure comprises a triazole ring substituted at position 4 with a benzylideneamino group (derived from 2-(trifluoromethyl)benzaldehyde) and at position 5 with a pyridin-2-yl group. The synthesis typically involves condensation of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 2-(trifluoromethyl)benzaldehyde under reflux in acetic acid, followed by purification via crystallization or chromatography .
Properties
CAS No. |
613248-27-4 |
|---|---|
Molecular Formula |
C15H10F3N5S |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-pyridin-2-yl-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10F3N5S/c16-15(17,18)11-6-2-1-5-10(11)9-20-23-13(21-22-14(23)24)12-7-3-4-8-19-12/h1-9H,(H,22,24)/b20-9+ |
InChI Key |
CIMSNHQFNMVMTD-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine-2-Carbohydrazide
Pyridine-2-carbohydrazide (1.0 equiv) is refluxed with carbon disulfide (1.2 equiv) in ethanolic potassium hydroxide (10% w/v) for 8–12 hours. The intermediate 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-thione forms, which undergoes further cyclization with hydrazine hydrate to yield the triazole-thiol.
Reaction Conditions
| Parameter | Detail |
|---|---|
| Solvent | Ethanol |
| Base | KOH (10% in ethanol) |
| Temperature | Reflux (78°C) |
| Time | 10–12 hours |
| Yield | 72–78% |
The product is purified via recrystallization from ethanol-dimethylformamide (DMF) (3:1 v/v), yielding white crystals. Fourier-transform infrared (FT-IR) spectroscopy confirms the thiol group (ν~max~ 2550–2600 cm⁻¹).
Schiff Base Formation with 2-(Trifluoromethyl)benzaldehyde
The intermediate 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes condensation with 2-(trifluoromethyl)benzaldehyde to introduce the benzylideneamino group. This step is catalyzed by triethylamine in ethanol.
Condensation Protocol
A mixture of 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) and 2-(trifluoromethyl)benzaldehyde (1.1 equiv) in ethanol is stirred with triethylamine (0.5 equiv) at room temperature for 24 hours. The Schiff base forms via nucleophilic attack of the triazole’s amino group on the aldehyde carbonyl.
Optimized Conditions
The crude product is filtered and recrystallized from propan-2-ol, yielding pale-yellow crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms the benzylidene proton resonance at δ 8.5–8.7 ppm (singlet, 1H).
Alternative Synthetic Routes
One-Pot Synthesis via Thiourea Intermediate
An alternative approach involves the reaction of pyridine-2-carbonitrile with thiosemicarbazide in DMF, followed by cyclization with 2-(trifluoromethyl)benzaldehyde. This method reduces purification steps but requires stringent temperature control.
Key Steps
-
Pyridine-2-carbonitrile + thiosemicarbazide → 2-cyano-pyridine thiosemicarbazone (70°C, 6 hours).
-
Cyclization with 2-(trifluoromethyl)benzaldehyde in acetic acid (reflux, 8 hours).
Advantages
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Two-Step Synthesis | 80–85 | ≥98% |
| One-Pot Synthesis | 78–82 | ≥95% |
Challenges and Mitigation Strategies
Byproduct Formation
Prolonged reflux in the cyclization step generates hydrolyzed byproducts (e.g., pyridine-2-carboxylic acid). This is mitigated by strict temperature control and inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives, including 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol, have demonstrated notable antibacterial properties. Research indicates that compounds with triazole cores exhibit significant activity against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL for various triazole derivatives against these bacteria .
Anticancer Properties
The compound has also been explored for its anticancer potential. A study involving the synthesis of 1,2,4-triazole derivatives showed promising results in inhibiting the growth of human melanoma and breast cancer cell lines. The cytotoxicity was assessed using the MTT assay, indicating that these derivatives could serve as potential candidates for developing new anticancer therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of triazole derivatives have been extensively studied. For example, the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in mouse macrophages was evaluated. The results suggested that it could potentially be used in treating inflammatory diseases by modulating immune responses .
Material Sciences
Nonlinear Optical Properties
Research has highlighted the nonlinear optical properties of triazole derivatives, which are crucial for applications in optoelectronics and photonics. The unique electronic structure of these compounds allows them to be used in developing advanced materials for light manipulation and signal processing .
Summary of Research Findings
The following table summarizes the key applications and findings related to 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol:
| Application Area | Findings |
|---|---|
| Antibacterial Activity | Significant activity against various pathogens (MIC values: 0.12 - 1.95 µg/mL) |
| Anticancer Properties | Inhibitory effects on human melanoma and breast cancer cell lines (MTT assay results indicate cytotoxicity) |
| Anti-inflammatory Effects | Inhibition of LPS-induced NO secretion in macrophages suggests potential therapeutic use in inflammation-related conditions |
| Nonlinear Optical Properties | Potential applications in photonics due to unique electronic characteristics |
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations in the Benzylidene Substituent
The benzylidene substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Findings :
- Electron-withdrawing groups (e.g., -CF₃, -Br) improve antimicrobial and anticorrosive activity due to increased electrophilicity .
- Electron-donating groups (e.g., -OCH₃) enhance synthetic yields but may reduce bioactivity .
- Fluorinated analogs exhibit balanced solubility and cytotoxicity, making them candidates for anticancer research .
Modifications in the Triazole Core
Variations in the triazole ring’s substitution pattern alter pharmacological profiles:
Key Findings :
- Pyridin-2-yl derivatives (target compound) show superior binding to metalloenzymes compared to pyridin-4-yl analogs due to spatial orientation .
- Heterocyclic substituents (e.g., thiophene, pyrrole) broaden antimicrobial spectra .
Functional Group Additions
Addition of alkyl or aryl chains modulates pharmacokinetics:
Key Findings :
- Long alkyl chains improve membrane penetration but may reduce aqueous solubility .
- Sulfanyl groups enhance metabolic stability and oral bioavailability .
Key Findings :
Biological Activity
5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a novel compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on various research findings.
Chemical Structure
The chemical structure of 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to a benzylidene moiety. This unique combination enhances its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study on S-substituted derivatives of 1,2,4-triazole-3-thiols revealed that compounds similar to 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol showed activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for these compounds ranged between 31.25 - 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 5-(Pyridin-2-yl)-... | 31.25 - 62.5 | E. coli, S. aureus, C. albicans |
| Other derivatives | Varies | Various bacterial strains |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been noted. In a study involving RAW264.7 macrophages, the compound exhibited inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion at concentrations as low as 6 μM without significant toxicity . This suggests that the compound may serve as a candidate for developing anti-inflammatory agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of triazole compounds have been explored in various cancer cell lines. A related study indicated that modifications in the triazole structure could lead to enhanced cytotoxicity against specific cancer cells such as HT29 and other tumor lines . The structure–activity relationship (SAR) indicates that the presence of specific substituents significantly influences the anticancer efficacy.
Case Studies
- Antimicrobial Screening : A comprehensive screening of several triazole derivatives demonstrated consistent antimicrobial activity across different strains with variations in substituents affecting potency.
- Inflammation Models : In vivo models using LPS-induced inflammation showed reduced inflammatory markers in subjects treated with triazole derivatives compared to controls.
Q & A
Basic: What are the standard synthesis protocols for 5-(Pyridin-2-yl)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. First, the triazole-thiol core is prepared by reacting pyridine-2-carboxaldehyde with thiourea under reflux in ethanol or methanol to form the triazole ring. Subsequently, the Schiff base is introduced via condensation of the amino group on the triazole with 2-(trifluoromethyl)benzaldehyde. Key conditions include:
- Solvent: Ethanol or methanol for reflux (60–80°C for 6–12 hours) .
- Catalyst: Acidic (e.g., acetic acid) or basic (e.g., NaOH) conditions to facilitate imine formation .
- Purification: Recrystallization from ethanol or column chromatography for high purity (>95%) .
Basic: Which spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
Characterization relies on:
- ¹H/¹³C NMR: To confirm proton environments and carbon frameworks, particularly the imine (C=N) and thiol (-SH) groups .
- IR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=S stretch at ~1250 cm⁻¹) .
- LC-MS/HPLC: Validates molecular weight (e.g., [M+H]+ peak) and purity .
- Elemental Analysis: Ensures stoichiometric ratios of C, H, N, and S .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance imine formation kinetics compared to ethanol .
- Temperature Control: Lower temperatures (40–50°C) reduce side reactions like oxidation of the thiol group .
- Catalyst Screening: Use of Lewis acids (e.g., ZnCl₂) or molecular sieves to accelerate Schiff base formation .
- In-Situ Monitoring: TLC or HPLC tracking of intermediates to terminate reactions at optimal conversion points .
Advanced: How do substituents on the benzylidene group influence biological activity or reactivity?
Methodological Answer:
The trifluoromethyl (-CF₃) group enhances:
- Electron-Withdrawing Effects: Increases electrophilicity of the imine bond, improving reactivity in nucleophilic additions .
- Lipophilicity: Enhances membrane permeability in cellular assays, as seen in analogs with chloro/fluoro substituents .
- Metabolic Stability: Fluorine atoms reduce oxidative degradation, as observed in pharmacokinetic studies of similar triazoles .
Advanced: What computational methods are suitable for modeling this compound’s electronic structure?
Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-311G(d,p) basis sets predict vibrational frequencies (IR), NMR chemical shifts, and HOMO-LUMO gaps with <5% deviation from experimental data .
- Molecular Dynamics (MD): Simulates solvent interactions and conformational flexibility (e.g., rotation of the benzylidene group) .
- Docking Studies: AutoDock Vina assesses binding affinities to biological targets (e.g., enzymes) using optimized geometries from DFT .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- GHS Hazards: Acute toxicity (Oral Category 4), skin/eye irritation (Category 2/1), and respiratory sensitization .
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles; use in fume hoods with HEPA filters .
- Spill Management: Absorb with inert material (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
Advanced: How can researchers address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvents: Use DMSO or PEG-400 (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug Strategies: Modify the thiol (-SH) to a disulfide (-S-S-) or ester (-S-COOR) for improved bioavailability .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to bypass solubility limitations .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification: Re-characterize batches via HPLC and elemental analysis to rule out impurities .
- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
- Structure-Activity Studies: Compare analogs (e.g., replacing CF₃ with Cl or F) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
